molecular formula C5H7N3O3S B3142827 1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 51270-93-0

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No. B3142827
CAS RN: 51270-93-0
M. Wt: 189.2 g/mol
InChI Key: LSUQRWQGUVIUMU-UHFFFAOYSA-N
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Description

The compound seems to be related to 2-Mercaptoethanol , which is a chemical compound with the formula HOCH2CH2SH. It is used to reduce disulfide bonds and can act as a biological antioxidant by scavenging hydroxyl radicals .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacyclononane was determined by the single-crystal X-ray diffraction method .


Chemical Reactions Analysis

2-Mercaptoethanol reacts with aldehydes and ketones to give the corresponding oxathiolanes. This makes 2-mercaptoethanol useful as a protecting group . There are also studies on the reaction of thiols with enes .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Mercaptoethanol have been studied. It has a disagreeable, distinctive odor, a density of 1.114 g/cm3, a melting point of -100 °C, and a boiling point of 157 °C .

Scientific Research Applications

Synthesis and Characterization

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione is involved in the synthesis of various compounds. For instance, it was used in the synthesis of 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione, which have applications in melt-cast explosives due to their low melting points and thermal properties (Liu Wei-xiao, 2009).

Reaction with Nucleophiles

This compound reacts with nucleophiles like phenol or N-methylaniline, leading to the formation of tripodal triols with C3 symmetry, which are synthesized through microwave heating under solventless conditions. Such reactions highlight the compound's reactivity and potential for creating diverse molecular structures (M. Vázquez-Tato et al., 2011).

Hydrogen Sulfide Scavenging

The compound also plays a role in hydrogen sulfide scavenging. For example, the reaction of 1,3,5-triethyl-1,3,5-triazinane with sodium hydrogen sulfide results in the formation of thiadiazinanes and dithiazinanes. This indicates its potential application in chemical reactions involving hydrogen sulfide (J. Bakke et al., 2004).

Detection of Heavy Metals

It has been utilized in the development of a colorimetric method for detecting Pb(2+) ions in environmental samples. This method uses the compound functionalized silver nanoparticles, showcasing its application in environmental monitoring and safety (Kwon-Chul Noh et al., 2015).

Dental Composite Applications

In dental science, the compound has been modified and used in thiol-ene photopolymerizations for dental composites. Its derivatives have shown better flexural strength and modulus of elasticity compared to other components, indicating its utility in dental material science (Sebastian Reinelt et al., 2014).

Mechanism of Action

While the specific mechanism of action for “1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione” is not available, related compounds like 2-Mercaptoethanol are used to reduce disulfide bonds and can act as a biological antioxidant by scavenging hydroxyl radicals .

Safety and Hazards

2-Mercaptoethanol is classified as a flammable liquid. It is toxic if swallowed or inhaled, fatal in contact with skin, and causes skin irritation. It may cause an allergic skin reaction and serious eye damage .

Future Directions

There is ongoing research into the synthesis and application of mercaptoethyl compounds. For example, there is interest in the coordination chemistry of tacn-based macrocyclic ligands . There is also research into the use of mercaptoethyl-modified gold nanoparticles as a chemosensor for Hg2+ .

properties

IUPAC Name

1-(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c9-3-6-4(10)8(1-2-12)5(11)7-3/h12H,1-2H2,(H2,6,7,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUQRWQGUVIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N1C(=O)NC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
1-(2-Mercaptoethyl)-1,3,5-triazinane-2,4,6-trione

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